

In-Silico Prediction of Benzyl (8-hydroxyoctyl)carbamate Properties: A Technical Guide

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Compound of Interest

Compound Name: Benzyl (8-hydroxyoctyl)carbamate

Cat. No.: B2459146

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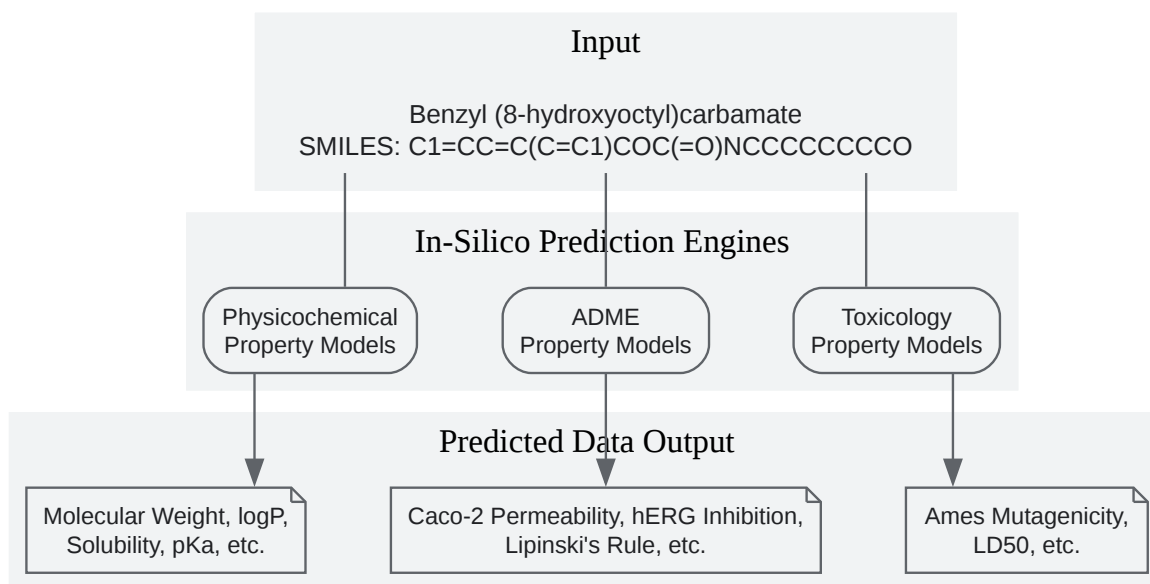
Introduction

Benzyl (8-hydroxyoctyl)carbamate is a chemical compound with potential applications in various fields, including drug discovery and materials science. Understanding its physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME), and toxicological properties is crucial for its development and safe handling. In the early stages of research, in-silico prediction methods offer a rapid and cost-effective approach to estimate these properties, guiding further experimental investigation.

This technical guide provides a comprehensive overview of the in-silico predicted properties of **Benzyl (8-hydroxyoctyl)carbamate**. The data presented herein is generated using a variety of established computational models and is intended to serve as a foundational resource for researchers. Furthermore, this guide includes detailed experimental protocols for the key properties, offering a pathway for the validation of these in-silico predictions.

In-Silico Property Prediction Workflow

The following diagram illustrates the general workflow for in-silico property prediction, starting from the chemical structure of **Benzyl (8-hydroxyoctyl)carbamate**.



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Figure 1: In-Silico Property Prediction Workflow.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various environments and are critical for formulation and delivery. The predicted properties for **Benzyl (8-hydroxyoctyl)carbamate** are summarized in the table below.

Property	Predicted Value	Method/Tool
Molecular Formula	C ₁₆ H ₂₅ NO ₃	-
Molecular Weight	279.37 g/mol	-
logP (octanol/water)	3.8 - 4.2	Multiple consensus models
Water Solubility	Low (predicted logS: -4.5 to -5.0)	Multiple consensus models
pKa (most acidic)	~13.5 (hydroxyl proton)	Chemicalize
pKa (most basic)	~ -1.5 (carbamate nitrogen)	Chemicalize
Topological Polar Surface Area (TPSA)	58.7 Å ²	SwissADME
Number of Rotatable Bonds	12	SwissADME
Number of Hydrogen Bond Acceptors	3	SwissADME
Number of Hydrogen Bond Donors	2	SwissADME

Predicted ADME Properties

ADME properties determine the pharmacokinetic profile of a compound, influencing its efficacy and safety as a potential therapeutic agent.

Property	Predicted Outcome	Interpretation	Method/Tool
Lipinski's Rule of Five	0 violations	Likely good oral bioavailability	SwissADME
Gastrointestinal (GI) Absorption	High	Well absorbed from the gut	SwissADME
Blood-Brain Barrier (BBB) Permeation	No	Unlikely to cross the BBB	SwissADME
Caco-2 Permeability (logPapp)	-5.0 to -4.5 cm/s	Moderate to high permeability	ADMETlab 2.0, pkCSM
P-glycoprotein (P-gp) Substrate	No	Not likely to be a substrate of P-gp efflux pump	SwissADME
CYP1A2 Inhibitor	No	Low potential for drug-drug interactions	SwissADME
CYP2C19 Inhibitor	No	Low potential for drug-drug interactions	SwissADME
CYP2C9 Inhibitor	No	Low potential for drug-drug interactions	SwissADME
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions	SwissADME
CYP3A4 Inhibitor	No	Low potential for drug-drug interactions	SwissADME

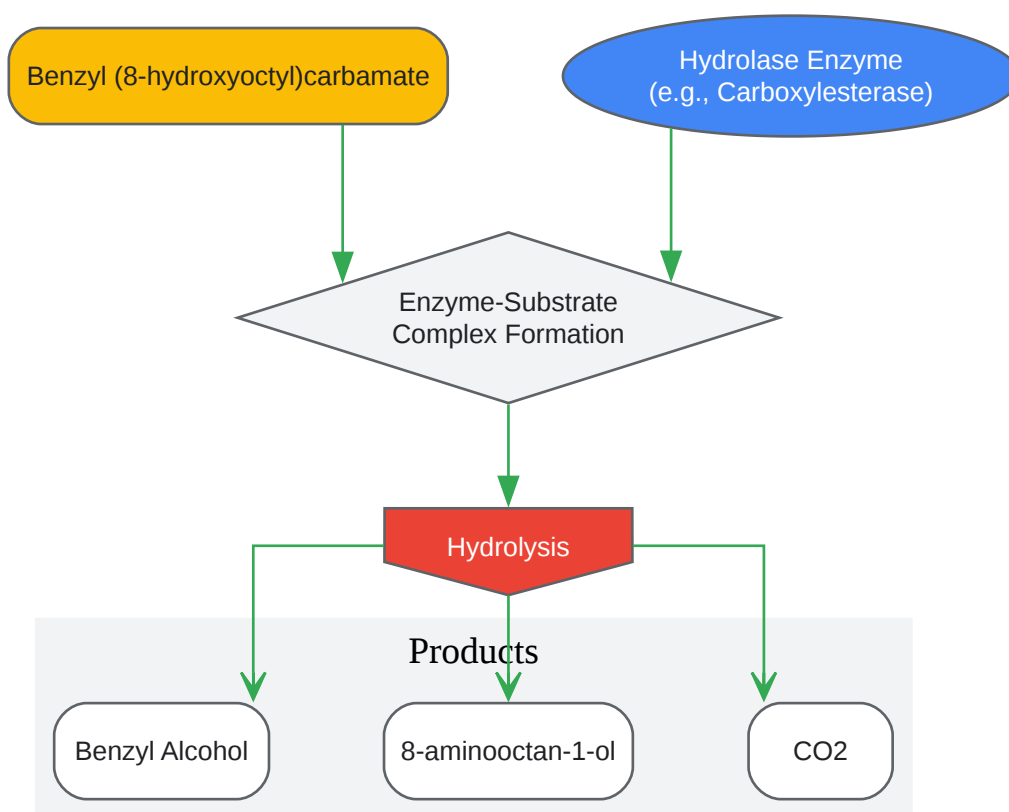
Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to de-risk drug candidates. The following table summarizes the predicted toxicological profile of **Benzyl (8-hydroxyoctyl)carbamate**.

Endpoint	Predicted Outcome	Confidence/Probability	Method/Tool
Ames Mutagenicity	Non-mutagen	High	ProTox-II, pkCSM
hERG Inhibition	Low risk of inhibition	-	pkCSM
Hepatotoxicity	Low probability	High	ProTox-II
Carcinogenicity	Low probability	Moderate	ProTox-II
Oral Rat Acute Toxicity (LD ₅₀)	Predicted ~2000 mg/kg (Class 4)	-	ProTox-II
Skin Sensitization	Low probability	Moderate	pkCSM

Hypothetical Signaling Pathway

Given the structural features of a carbamate and a long alkyl chain with a terminal hydroxyl group, **Benzyl (8-hydroxyoctyl)carbamate** could potentially interact with enzymes involved in lipid signaling or hydrolysis. The following diagram depicts a hypothetical interaction with a generic hydrolase enzyme.



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- To cite this document: BenchChem. [In-Silico Prediction of Benzyl (8-hydroxyoctyl)carbamate Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2459146#in-silico-prediction-of-benzyl-8-hydroxyoctyl-carbamate-properties\]](https://www.benchchem.com/product/b2459146#in-silico-prediction-of-benzyl-8-hydroxyoctyl-carbamate-properties)

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